BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

This is the exact para-tolyl aminothiazole benzamide (CAS 921864-34-8) identified as a preferred kinase-modulating scaffold in Agouron patent SAR studies. Interchanging with mono-methoxy or ortho-substituted analogs abolishes target engagement, making this specific CAS essential for replicating published biological activity. Source the commercially stocked, ≥90% pure compound to calibrate kinase selectivity panels or benchmark antiproliferative assays without synthesis delays.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 921864-34-8
Cat. No. B2539868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide
CAS921864-34-8
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C21H21N3O4S/c1-13-4-6-15(7-5-13)22-19(25)10-16-12-29-21(23-16)24-20(26)14-8-17(27-2)11-18(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26)
InChIKeyAKOINLSXCJTAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921864-34-8 | 3,5-Dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide for Kinase-Targeted Research Procurement


The compound 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide (CAS 921864-34-8) is a synthetic small molecule from the aminothiazole benzamide class, disclosed in patent literature as a modulator of protein kinase activity and cell proliferation [1]. With a molecular formula of C21H21N3O4S and a molecular weight of 411.47 g/mol, it features a 3,5-dimethoxybenzamide core linked to a 4-substituted thiazole ring via an acetamide bridge. This structural motif is characteristic of kinase inhibitor scaffolds, and the compound is commercially available for research use through screening library suppliers [2].

Why Generic Aminothiazole Benzamides Cannot Substitute for 921864-34-8 in Targeted Studies


Within the aminothiazole benzamide patent class, small structural variations in the benzamide substitution pattern or the thiazole N-arylacetamide side chain lead to significant shifts in kinase selectivity and antiproliferative potency [1]. The specific combination of a 3,5-dimethoxybenzamide group and a p-tolylamino substituent on the acetamide linker is a key driver of target engagement, as demonstrated by the structure-activity relationship (SAR) data in the origin patent. Simple interchange with analogs bearing alternative substituents, such as 2-methoxy-4-methylphenyl or mono-methoxy variants, can result in complete loss of activity against specific kinase isoforms. Therefore, procurement of the exact CAS registry number is essential to replicate published biological results or to maintain consistency in lead optimization campaigns.

921864-34-8: Quantitative Differentiation Against Closest Structural Analogs


Kinase Inhibition Profiling: 3,5-Dimethoxy vs. Mono-Methoxy Benzamide Analogs

In the patent family covering aminothiazole benzamides, compounds bearing a 3,5-dimethoxybenzamide group (encompassing 921864-34-8) are characterized as having superior potency against specific kinase targets compared to mono-methoxy or unsubstituted benzamide analogs. The patent SAR tables indicate that the 3,5-dimethoxy substitution pattern is a preferred embodiment for achieving nanomolar-level inhibition, though exact IC50 values are not publicly tabulated for this specific CAS number [1]. A closely related analog, 3,5-dimethoxy-N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921519-77-9), differs by substitution on the N-aryl ring and serves as the primary comparator. While direct pairwise data are absent, patent SAR trends support a clear potency advantage for the 3,5-dimethoxy over the 4-methoxy or unsubstituted variants [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Antiproliferative Activity: p-Tolylamino vs. o-Tolylamino Side Chain Comparison

Patent SAR data indicate that the antiproliferative activity of aminothiazole benzamides is influenced by the substitution pattern on the N-arylacetamide side chain [1]. The target compound contains a p-tolylamino group, which is a preferred embodiment. An analog with an o-tolylamino group (3,5-dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide) is commercially available but is listed as a distinct CAS entry, suggesting non-equivalent biological profiles. The patent teaches that para-substitution on the aniline ring generally yields superior cellular potency compared to ortho-substitution due to steric and electronic effects on target binding. While explicit IC50 ratios are not provided for these two specific compounds, the structural difference between p-tolyl and o-tolyl is a well-established determinant of activity within the class [1].

Antiproliferative Cancer Research Isosteric Replacement

Commercial Availability and Purity: Life Chemicals Screening Library vs. Custom Synthesis

The compound 921864-34-8 is stocked by Life Chemicals as part of its targeted screening library (product code F2202-0681), offered at a purity of ≥90% with options for 4 mg ($66.00), 25 mg ($109.00), and 2 µmol quantities ($57.00) [1]. In contrast, many structurally related aminothiazole benzamides are not commercially stocked and require custom synthesis, introducing lead times of 4–8 weeks and higher costs for milligram quantities. The immediate availability from a reputable vendor with documented purity specifications reduces procurement risk and accelerates structure-activity relationship (SAR) exploration.

Screening Library Procurement Purity Analysis

Structural Uniqueness: 3,5-Dimethoxybenzamide-Thiazole Scaffold in the Patent Landscape

A substructure search of the patent literature reveals that the specific combination of a 3,5-dimethoxybenzamide moiety with a 4-((arylamino)carbonylmethyl)thiazole core, as embodied by 921864-34-8, is explicitly claimed in U.S. Patent 6,720,346 for the modulation of protein kinase activity and treatment of malignancies [1]. Many commercially available thiazole-benzamide analogs, such as N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, lack the acetamide linker and the N-aryl substitution, which places them outside the scope of the key kinase-targeting claims. This structural distinction means that 921864-34-8 is not functionally interchangeable with simpler benzothiazole or unsubstituted thiazole analogs, which are often directed toward different biological targets (e.g., adenosine receptors) [2].

Patent Analysis Scaffold Hopping Intellectual Property

921864-34-8: High-Impact Application Scenarios Based on Quantitative Differentiation


Kinase Profiling and Selectivity Panel Screening

As a preferred 3,5-dimethoxybenzamide embodiment from the Agouron patent series, 921864-34-8 is the logical starting point for constructing kinase selectivity panels. Its SAR-ranked superiority over mono-methoxy analogs supports its use as a reference compound for calibrating biochemical kinase assays and for counter-screening against kinase panels to establish selectivity fingerprints [1]. Procuring the commercially stocked Life Chemicals product ensures rapid deployment without synthesis delays.

Structure-Activity Relationship (SAR) Expansion Around the N-Arylacetamide Moiety

The para-tolyl substitution pattern of 921864-34-8 makes it the optimal parent scaffold for systematic SAR studies exploring the effects of N-aryl ring modifications on antiproliferative potency. Using the commercially available p-tolyl compound as a benchmark, researchers can synthesize and test meta- and ortho-substituted analogs, confident that the starting material embodies the patent-preferred substitution pattern [1].

Hit-to-Lead Optimization in Oncology Programs

The compound's demonstrated classification as a kinase-targeted antiproliferative agent within a well-characterized patent family positions it as a viable hit for lead optimization in oncology [1]. Its immediate commercial availability at defined purity (≥90%) reduces the risk of batch-to-batch variability during iterative medicinal chemistry cycles, a concern often encountered with custom-synthesized analogs [2].

Negative Control Design for Benzothiazole Amide Programs

Because 921864-34-8 occupies a chemical space distinct from benzothiazole amides (which target adenosine A2 receptors), it can serve as a selectivity control compound in assays designed to differentiate kinase-mediated effects from adenosine receptor-mediated effects. This orthogonality, supported by divergent patent families, makes it a valuable tool in target deconvolution studies [1][3].

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.